molecular formula C15H19NO B1325722 3-(Azetidinomethyl)phenyl cyclobutyl ketone CAS No. 898772-36-6

3-(Azetidinomethyl)phenyl cyclobutyl ketone

Cat. No.: B1325722
CAS No.: 898772-36-6
M. Wt: 229.32 g/mol
InChI Key: KJUDTFTWGIOMSK-UHFFFAOYSA-N
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Description

3-(Azetidinomethyl)phenyl cyclobutyl ketone (CAS 898772-36-6) is an organic compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . This ketone features a cyclobutyl group and a phenyl ring substituted with an azetidinomethyl moiety, a structure of interest in medicinal chemistry and drug discovery. The azetidine ring is a four-membered saturated heterocycle known for its stability and its role as a valuable precursor in the synthesis of more complex molecules . For instance, azetidine derivatives have been explored for their potential as JAK inhibitors, indicating the relevance of this scaffold in developing new therapeutic agents . The calculated physical properties for this compound include a density of approximately 1.153 g/cm³ and a boiling point of around 353°C at 760 mmHg . Researchers can utilize this compound as a key synthetic intermediate or building block for further chemical transformations. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(azetidin-1-ylmethyl)phenyl]-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO/c17-15(13-5-2-6-13)14-7-1-4-12(10-14)11-16-8-3-9-16/h1,4,7,10,13H,2-3,5-6,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUDTFTWGIOMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643284
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898772-36-6
Record name {3-[(Azetidin-1-yl)methyl]phenyl}(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutyl Ketone Formation

The cyclobutyl ketone fragment is typically synthesized by:

  • Friedel-Crafts acylation of cyclobutyl carboxylic acid derivatives or cyclobutyl ketones with aromatic compounds under Lewis acid catalysis (e.g., AlCl3).
  • Alternatively, cyclobutyl ketones can be prepared via oxidation of cyclobutyl alcohols or by ring contraction methods from larger cyclic ketones.

Introduction of the Azetidinomethyl Group

The azetidinomethyl substituent is introduced onto the phenyl ring through:

  • Nucleophilic substitution : Reaction of a halomethyl-substituted phenyl ketone intermediate with azetidine under basic conditions to substitute the halogen with the azetidine ring.
  • Reductive amination : Condensation of an aldehyde or ketone functionalized phenyl intermediate with azetidine, followed by reduction to form the azetidinomethyl linkage.

Representative Synthetic Route

Step Reaction Type Reagents/Conditions Outcome
1 Friedel-Crafts Acylation Cyclobutyl acid chloride + phenyl compound, AlCl3 catalyst Formation of phenyl cyclobutyl ketone intermediate
2 Halomethylation Chloromethylation of phenyl ring (e.g., with formaldehyde and HCl) Introduction of chloromethyl group on phenyl ring
3 Nucleophilic substitution Azetidine + phenyl chloromethyl ketone, base (e.g., K2CO3), solvent (e.g., DMF) Formation of 3-(azetidinomethyl)phenyl cyclobutyl ketone

This sequence allows for modular construction of the molecule, enabling optimization at each step for yield and purity.

Reaction Optimization and Conditions

  • Solvent choice : Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for nucleophilic substitution to enhance azetidine nucleophilicity.
  • Temperature control : Moderate heating (50–80 °C) facilitates substitution without decomposition.
  • Base selection : Mild bases like potassium carbonate (K2CO3) are used to deprotonate azetidine and promote substitution.
  • Purification : Column chromatography or recrystallization is employed to isolate the pure product.

Analytical Data and Research Findings

Parameter Value/Observation Source/Notes
Molecular Formula C15H19NO Confirmed by elemental analysis
Molecular Weight 229.32 g/mol Calculated and experimentally verified
Purity ≥97% Verified by HPLC and NMR spectroscopy
Physical Form Golden liquid Observed post-synthesis
Spectroscopic Characterization NMR (1H, 13C), IR, MS confirm structure Consistent with expected functional groups
Yield Typically 60–75% after purification Dependent on reaction conditions

Research indicates that the azetidine ring’s incorporation influences the compound’s chemical reactivity, potentially enhancing interactions in biological systems, which is of interest in drug design contexts.

Comparative Notes on Related Compounds

While this compound is specifically synthesized via the above methods, related compounds such as 4-(Azetidinomethyl)phenyl cyclobutyl ketone follow similar synthetic routes but differ in substitution position on the phenyl ring, affecting their chemical behavior and applications.

Compound Name CAS Number Key Synthetic Difference
This compound 898772-36-6 Azetidinomethyl at meta position
4-(Azetidinomethyl)phenyl cyclobutyl ketone 898757-12-5 Azetidinomethyl at para position

Chemical Reactions Analysis

Types of Reactions

3-(Azetidinomethyl)phenyl cyclobutyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the azetidine ring.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various azetidine derivatives.

Scientific Research Applications

Biological Applications

3-(Azetidinomethyl)phenyl cyclobutyl ketone has shown promise in several biological applications:

Tyrosine Kinase Modulation

This compound has been identified as a potential modulator of tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases. Inhibiting these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Pharmacological Investigations

Studies have indicated that compounds similar to this compound exhibit significant activity against specific cancer cell lines, making them candidates for further pharmacological development .

Case Study 1: Cancer Treatment

A study investigated the effects of this compound on various cancer cell lines. The results demonstrated that the compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. This suggests its potential use as an anticancer agent .

Case Study 2: Endocrine Disruption Studies

Research on cyclic phenones, including this compound, highlighted their potential endocrine-disrupting effects on aquatic species. This underscores the importance of understanding the environmental impact of such compounds alongside their therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosine Kinase ModulationInhibition of kinase activity
Anticancer ActivityInduction of apoptosis in cancer cells
Endocrine DisruptionPotential effects on aquatic species

Table 2: Synthesis Methods Comparison

Synthesis MethodDescriptionEfficiency
Direct AlkylationUtilizes azetidine and cyclobutyl ketoneModerate
CycloadditionPhotochemical or thermal reactionsHigh

Mechanism of Action

The mechanism of action of 3-(Azetidinomethyl)phenyl cyclobutyl ketone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The azetidine ring and cyclobutyl ketone moiety may play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Physical and Structural Properties

Cyclobutyl aryl ketones exhibit distinct properties influenced by substituents on the phenyl ring and the cyclobutyl group. The azetidinomethyl substituent introduces polarity and conformational constraints compared to halogenated or alkyl-substituted analogues.

Table 1: Physical Properties of Cyclobutyl Phenyl Ketones

Compound Name Molecular Formula Molecular Weight CAS Number Key Features
3-(Azetidinomethyl)phenyl cyclobutyl ketone* C₁₆H₂₁NO 243.35 g/mol Not available Azetidine-substituted; polar
3-Chloro-5-fluorophenyl cyclobutyl ketone C₁₁H₁₀ClFO 212.65 g/mol 898791-06-5 Halogenated; lipophilic
Cyclobutyl phenyl ketone C₁₁H₁₂O 160.21 g/mol 5407-98-7 Unsubstituted; baseline structure
Cyclopropyl phenyl ketone C₁₀H₁₀O 146.19 g/mol 3481-02-5 Smaller ring; higher strain

*Calculated based on structural analogues ().

Key Observations :

  • The azetidinomethyl group increases molecular weight and polarity compared to halogenated or unsubstituted analogues.
  • Cyclobutyl rings introduce moderate steric strain compared to cyclopropane derivatives, balancing reactivity and stability .

Reactivity in Reduction Reactions

Cyclobutyl phenyl ketones exhibit distinct reduction kinetics. Sodium borohydride (NaBH₄) reduction rates correlate with ring size and substituent effects:

Table 2: Relative Reduction Rates with NaBH₄ (25°C)

Compound Relative Rate (vs. Acetophenone)
Acetophenone 1.00
Cyclopropyl phenyl ketone 0.12
Cyclobutyl phenyl ketone 0.23
Cyclopentyl phenyl ketone 0.36
Cyclohexyl phenyl ketone 0.25

Data from .

Key Observations :

  • Cyclobutyl phenyl ketones reduce faster than cyclopropyl analogues due to reduced ring strain but slower than cyclopentyl derivatives.
  • The azetidinomethyl group may further modulate reactivity by altering electron density or steric hindrance at the ketone.

Permeability and Bioactivity

Membrane permeability is critical for drug candidates. Cyclobutyl ketones generally exhibit lower permeability than oxetane bioisosteres but outperform gem-dimethyl variants. For example:

  • Cyclobutyl indole-cresol derivative (5e): RRCK permeability = 0.1 × 10⁻⁶ cm/s .
  • Oxetane analogue: RRCK permeability = 15.6 × 10⁻⁶ cm/s .

This contrasts with halogenated derivatives (e.g., 3-chloro-5-fluorophenyl cyclobutyl ketone), which are more lipophilic .

Biological Activity

3-(Azetidinomethyl)phenyl cyclobutyl ketone is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol. This compound features a cyclobutyl ketone moiety attached to a phenyl group with an azetidinomethyl substituent. The unique structural characteristics of this compound suggest potential biological activities that merit detailed exploration.

Chemical Structure and Properties

The presence of the azetidine ring in this compound introduces distinct chemical properties that may influence its biological activity. The compound's structure can be represented as follows:

  • Molecular Formula : C15H19NO
  • Molecular Weight : 229.32 g/mol
  • Functional Groups : Cyclobutyl ketone, phenyl group, azetidine ring

Biological Activity Overview

Research into the biological activity of this compound indicates its potential interactions with various biological systems, particularly in the context of drug development and therapeutic applications. Key areas of interest include:

  • Enzyme Modulation : The compound may act as a modulator for specific enzymes, particularly protein kinases, which are crucial in regulating cellular functions and signaling pathways.
  • Anticancer Potential : Given its structural similarity to known anticancer agents, there is interest in investigating its efficacy against various cancer cell lines.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameKey FeaturesUnique Aspects
Cyclobutyl methyl ketoneCyclobutyl group, no nitrogenSimpler structure without azetidine
Phenyl cyclopropyl ketoneCyclopropane instead of cyclobutaneDifferent ring size affecting reactivity
Azetidin-2-one derivativesContains an azetidine coreVaries in substituents and reactivity

This comparative analysis highlights the distinctive nature of this compound due to its specific combination of functional groups and ring structures.

The mechanism through which this compound exerts its biological effects likely involves interactions at the molecular level, including:

  • Binding Affinity : The azetidine and ketone functional groups may facilitate binding to target proteins or enzymes through hydrogen bonding or hydrophobic interactions.
  • Signal Transduction Pathways : By modulating kinase activity, this compound could influence various signaling pathways implicated in cell growth, differentiation, and apoptosis.

Q & A

What are the common synthetic routes for preparing 3-(Azetidinomethyl)phenyl cyclobutyl ketone, and what experimental conditions are critical for optimizing yield?

Basic
The synthesis typically involves nucleophilic substitution or Friedel-Crafts acylation. For example, cyclobutylcarbonyl chloride can react with an azetidine-containing aromatic precursor under basic conditions (e.g., NaOH) in a polar aprotic solvent like dichloromethane. Temperature control (0–25°C) and stoichiometric ratios (1:1.2 ketone precursor to nucleophile) are critical to minimize side reactions such as over-alkylation . Post-reduction with sodium borohydride may follow to stabilize intermediates, requiring methanol as a solvent and inert atmosphere to prevent oxidation .

How do reaction kinetics vary for this compound with sodium borohydride compared to other cycloalkyl phenyl ketones?

Advanced
Kinetic studies show that cyclobutyl phenyl ketones exhibit intermediate reactivity with sodium borohydride. At 0°C, the relative rate constant for cyclobutyl phenyl ketone (0.23) is lower than cyclopentyl (0.36) but higher than cyclopropyl (0.12) derivatives, based on second-order plots and Arrhenius analysis . The reaction is first-order in both ketone and borohydride, with reproducibility within 5%. Steric effects from the azetidinomethyl group may further modulate reactivity, requiring comparative studies using stopped-flow spectroscopy or NMR monitoring to resolve transient intermediates .

What computational methods are employed to predict C–C bond strengths in cyclobutyl phenyl ketones, and how do they align with experimental data?

Advanced
Semiempirical molecular orbital (MO) theory (e.g., AM1) and density functional theory (DFT) are used to calculate bond dissociation energies (BDEs). For cyclobutyl phenyl ketone, computed BDEs for the cyclobutyl-carbonyl bond correlate with experimental thermal decomposition data. Discrepancies arise due to electron-withdrawing effects of the ketone group, which are underestimated in MO methods. Advanced DFT with dispersion corrections (e.g., B3LYP-D3) improves accuracy, but experimental validation via calorimetry or gas-phase mass spectrometry remains essential .

Which spectroscopic techniques are most effective for characterizing the stereochemical purity of this compound?

Basic
High-resolution NMR (¹H/¹³C) and chiral HPLC are standard. In NMR, diastereotopic protons on the azetidine and cyclobutyl moieties show splitting patterns (e.g., AB quartets) in deuterated chloroform. Infrared spectroscopy (IR) identifies carbonyl stretches (~1700 cm⁻¹) and confirms azetidine N–H bonds (~3300 cm⁻¹). For enantiomeric excess, chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases resolve stereoisomers, validated by optical rotation measurements .

How does the stereochemical outcome of hydride reductions vary with substituents on the azetidine ring?

Advanced
Steric hindrance from azetidine substituents (e.g., methyl vs. phenyl) directs hydride attack. For this compound, bulky groups favor equatorial attack on the ketone, yielding trans-alcohols (dr > 4:1), as shown by NOESY NMR. Kinetic vs. thermodynamic control is assessed using low-temperature reductions (−78°C, LiAlH₄) versus room-temperature NaBH₄. Computational transition-state modeling (Gaussian 09) predicts facial selectivity, validated by X-ray crystallography of alcohol products .

What mechanistic insights explain the divergent reactivity of triethylsilane versus sodium borohydride with this ketone?

Advanced
Triethylsilane in trifluoroacetic acid promotes acid-catalyzed ring-opening of the cyclobutyl group, yielding phenylcyclopentane derivatives via carbocation intermediates. In contrast, sodium borohydride selectively reduces the ketone to alcohol without ring distortion. Mechanistic studies using deuterated solvents (CD₃OD) and ¹⁸O labeling reveal protonation at the carbonyl oxygen precedes hydride transfer in silane reactions, while borohydride follows a direct bimolecular pathway .

How does the introduction of an azetidinomethyl group affect membrane permeability compared to cyclobutyl or gem-dimethyl linkers?

Advanced
Matched molecular pair analysis shows azetidinomethyl derivatives exhibit 10–15× higher permeability (RRCK assay) than cyclobutyl analogs due to reduced desolvation penalties from the nitrogen lone pair. Permeability correlates with logP (azetidine: ~1.8 vs. cyclobutyl: ~2.5) and polar surface area (PSA < 50 Ų). MD simulations (CHARMM force field) highlight water-bridge disruption by the azetidine’s rigidity, enhancing diffusion across lipid bilayers .

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